

# Application Notes and Protocols for Formulating Sustained-Release Profiles with Aquateric®

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aquateric® is a family of aqueous enteric coating systems designed to provide delayed-release characteristics to solid oral dosage forms, such as tablets and capsules. A prominent member of this family, Aquateric® N100, is an alginate-based coating system derived from natural brown seaweed.[1][2] This technology offers a gastro-resistant barrier, protecting the active pharmaceutical ingredient (API) from the acidic environment of the stomach and allowing for its release in the neutral to alkaline conditions of the small intestine.[3][4] This targeted release is crucial for drugs that are acid-labile, cause gastric irritation, or are intended for absorption in the intestines.[4]

These application notes provide detailed protocols for the preparation and application of **Aquateric**® coatings and the subsequent evaluation of the sustained-release profile through dissolution testing. The information presented is intended to guide researchers and formulation scientists in leveraging **Aquateric**® for the development of robust enteric-coated dosage forms.

## **Mechanism of Action**

The functionality of **Aquateric**® is based on the pH-dependent solubility of its primary component, a salt of alginic acid. Alginic acid is a polysaccharide that is insoluble in acidic conditions (low pH) but becomes soluble as the pH rises and the carboxylic acid groups are



ionized.[5] This property allows the **Aquateric**® coating to remain intact in the stomach (pH 1-3) and dissolve in the intestines (pH > 5.5), releasing the drug for absorption.

# **Experimental Protocols**Preparation of Aquateric® Coating Solution

This protocol describes the preparation of a 15% w/w aqueous coating solution.

#### Materials:

- Aquateric® powder
- Purified water
- Plasticizer (e.g., triethyl citrate TEC)
- Anti-foaming agent (e.g., simethicone)
- Magnetic stirrer or overhead propeller mixer

#### Procedure:

- Weigh the required amount of purified water into a suitable container.
- While stirring the water, slowly add the plasticizer and anti-foaming agent. Mix until fully dispersed.
- Gradually add the Aquateric® powder to the vortex of the stirring liquid to avoid clumping.
- Continue stirring at a moderate speed for at least 60 minutes, or until the powder is fully hydrated and a homogenous dispersion is formed.
- Allow the solution to stand for at least 2 hours to ensure complete hydration and de-aeration.
- Gently stir the solution before use.

# **Tablet Coating Process**



This protocol outlines the application of the **Aquateric**® coating solution to tablet cores using a perforated pan coater.

#### Equipment:

- Perforated pan coater
- Spray gun with appropriate nozzle size
- Peristaltic pump
- Air supply (heated and filtered)

#### Coating Parameters (Example):

Parameter	Value	
Inlet Air Temperature	50 - 60 °C	
Bed Temperature	38 - 42 °C	
Atomization Air Pressure	1.5 - 2.5 bar	
Pan Speed	8 - 12 RPM	
Spray Rate	10 - 20 g/min/kg of tablets	
Target Weight Gain	5 - 10%	

#### Procedure:

- Pre-heat the tablet bed to the target temperature.
- Start the pan rotation at the desired speed.
- Begin spraying the **Aquateric**® coating solution onto the tumbling tablet bed at the specified spray rate.
- Monitor the process parameters (inlet/exhaust air temperature, bed temperature, spray rate)
  and adjust as necessary to maintain a smooth, uniform coating.



- Continue the coating process until the target weight gain is achieved.
- Upon completion of spraying, allow the tablets to tumble in the pan with warm air for a brief drying period (e.g., 10-15 minutes).
- Cure the coated tablets in a suitable oven at a controlled temperature and humidity (e.g., 40°C for 2 hours) to ensure proper film formation.

# **Dissolution Testing for Enteric-Coated Tablets**

This protocol follows a two-stage dissolution method consistent with USP guidelines for delayed-release dosage forms.[3][6]

#### Apparatus:

- USP Apparatus 1 (Baskets) or 2 (Paddles)
- Dissolution test station with temperature control

#### Media:

- Acid Stage: 0.1 N Hydrochloric Acid (HCl), pH 1.2
- Buffer Stage: pH 6.8 Phosphate Buffer

#### Procedure:

- Acid Stage:
  - $\circ$  Place 900 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.
  - Place one coated tablet in each basket or vessel.
  - Operate the apparatus at the specified speed (e.g., 100 RPM for baskets, 50 RPM for paddles) for 2 hours.
  - At the end of 2 hours, withdraw a sample of the medium and analyze for drug release. The amount of drug released should be minimal, as per pharmacopeial limits (typically <10%).</li>



#### · Buffer Stage:

- Carefully remove the tablets from the acid.
- $\circ$  Transfer the tablets to dissolution vessels containing 900 mL of pH 6.8 phosphate buffer, pre-equilibrated to 37 ± 0.5 °C.
- Continue the dissolution test for a specified period (e.g., 45-60 minutes or longer for sustained release).
- Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).
- Analyze the samples for drug content to determine the release profile.

### **Data Presentation**

The following table presents representative dissolution data for a model drug formulated with an alginate-based enteric coating, demonstrating the sustained-release profile.

Table 1: Representative Dissolution Profile of an Alginate-Coated Tablet

Time (minutes)	Dissolution Medium	% Drug Released (Mean ± SD)
120	0.1 N HCl (pH 1.2)	4.5 ± 1.2
135	pH 6.8 Phosphate Buffer	35.2 ± 3.5
150	pH 6.8 Phosphate Buffer	68.9 ± 4.1
165	pH 6.8 Phosphate Buffer	85.4 ± 3.8
180	pH 6.8 Phosphate Buffer	96.7 ± 2.9

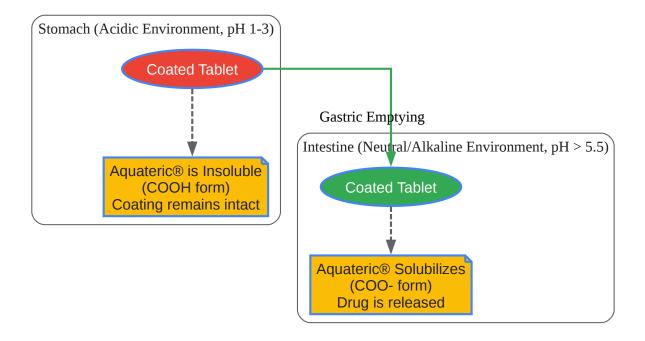
# **Visualizations**





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Figure 1: Experimental workflow for formulating and testing **Aquateric**® coated tablets.



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Figure 2: Logical relationship of pH-dependent drug release with Aquateric®.



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